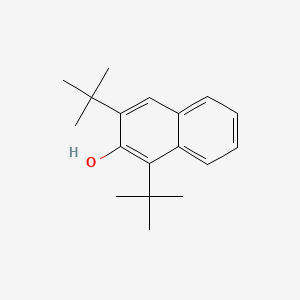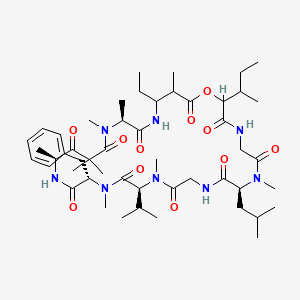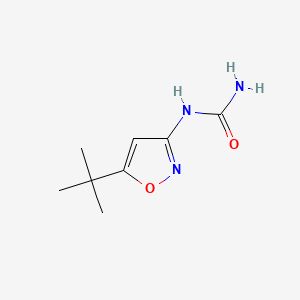
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a 5-(1,1-dimethylethyl)-3-isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- typically involves the reaction of isocyanates with amines. One common method is the reaction of 5-(1,1-dimethylethyl)-3-isoxazolyl isocyanate with urea under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the isoxazolyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines, alcohols, and other reduced products.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- involves its interaction with specific molecular targets. The isoxazolyl group can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-: Unique due to the presence of the isoxazolyl group, which imparts specific chemical and biological properties.
N-tert-Butylurea: Similar structure but lacks the isoxazolyl group, resulting in different reactivity and applications.
Dimethylurea: Another urea derivative with different substituents, leading to distinct chemical behavior and uses.
Uniqueness
Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- is unique due to its combination of the urea backbone with the isoxazolyl group. This structural feature provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of the isoxazolyl group also enhances its potential biological activities, distinguishing it from other urea derivatives.
Properties
CAS No. |
55808-27-0 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)5-4-6(11-13-5)10-7(9)12/h4H,1-3H3,(H3,9,10,11,12) |
InChI Key |
PMXLTKAKSSLLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


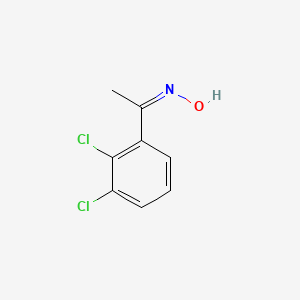






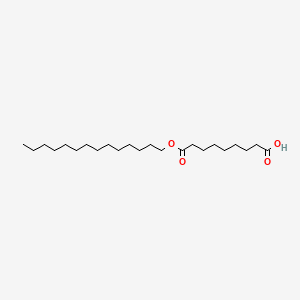

![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

